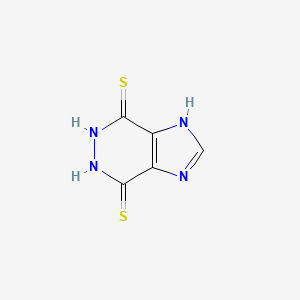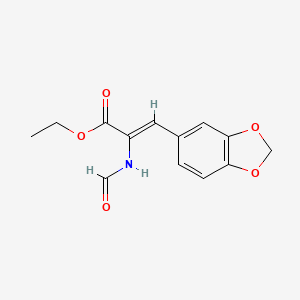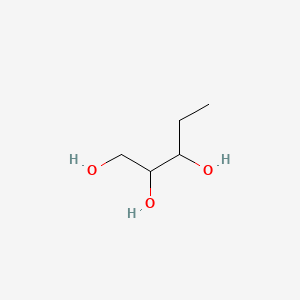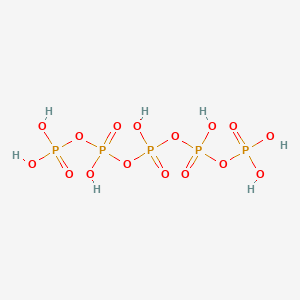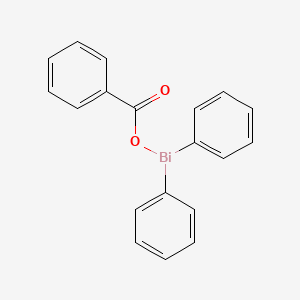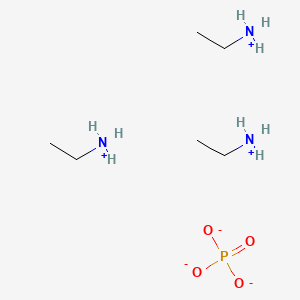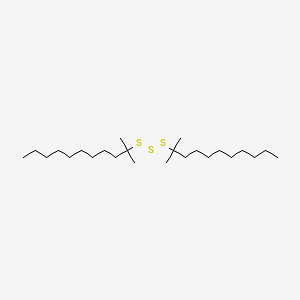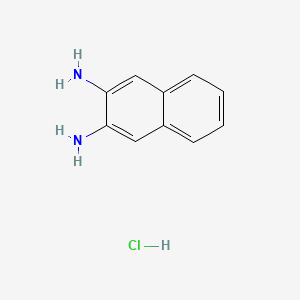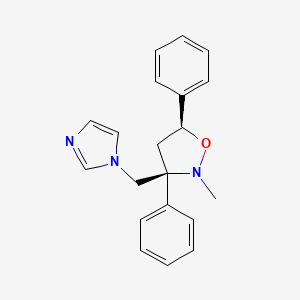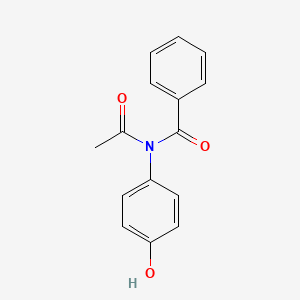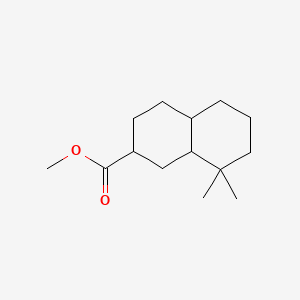
Methyl octahydro-8,8-dimethyl-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydro-8,8-dimethyl-2-naphthoate is a heterocyclic organic compound with the molecular formula C14H22O2. It is also known by its IUPAC name, methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate . This compound is primarily used for research purposes and is known for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-8,8-dimethyl-2-naphthoate involves several steps, typically starting with the preparation of the naphthalene ring system. The process includes hydrogenation and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octahydro-8,8-dimethyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Methyl octahydro-8,8-dimethyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl octahydro-8,8-dimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octahydro-8,8-dimethyl-1-naphthoate: Similar in structure but differs in the position of the ester group.
Methyl octahydro-8,8-dimethyl-3-naphthoate: Another structural isomer with different properties.
Uniqueness
Methyl octahydro-8,8-dimethyl-2-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications .
Eigenschaften
CAS-Nummer |
93840-14-3 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H24O2/c1-14(2)8-4-5-10-6-7-11(9-12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
RMMKMJKKPAEWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C1CC(CC2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



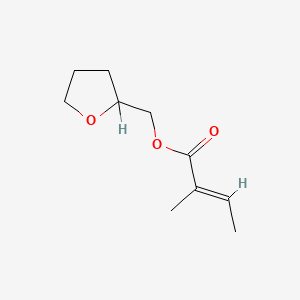
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
